molecular formula C6H7F3O3 B3420049 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid CAS No. 1690177-86-6

3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid

Cat. No.: B3420049
CAS No.: 1690177-86-6
M. Wt: 184.11 g/mol
InChI Key: PNVQKVUOLHLJTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid (CAS: 1163729-49-4 ) is a high-value cyclobutane derivative of significant interest in pharmaceutical research and development. Its molecular formula is C6H7F3O3, with an average mass of 184.11 g/mol . The compound features a carboxyl group and a hydroxy group attached to the same carbon atom of the cyclobutane ring, which is also modified with a trifluoromethyl (CF3) group . The presence of the trifluoromethyl group is a critical structural feature, as it is known to profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets . This makes the compound a versatile and privileged building block in medicinal chemistry for the synthesis of more complex molecules, particularly in the design of potential bioactive agents and enzyme inhibitors. Researchers value this compound for exploring the properties of hydroxycarboxylic acids, a class known to interact with specific G protein-coupled receptors (GPCRs) like the Hydroxycarboxylic acid receptors (HCAs) . These receptors are involved in regulating lipid metabolism, immune functions, and neuroinflammation, making them attractive targets for therapeutic intervention . The integration of the rigid cyclobutane ring and the strong electron-withdrawing trifluoromethyl group adjacent to the alcohol provides a unique three-dimensional scaffold that is highly useful in drug discovery. This product is intended for research applications only and is not for diagnostic or therapeutic use. It is supplied with high purity and should be stored sealed in a dry environment at room temperature .

Properties

IUPAC Name

3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O3/c7-6(8,9)5(12)1-3(2-5)4(10)11/h3,12H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVQKVUOLHLJTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(F)(F)F)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679157
Record name 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1163729-49-4, 1690177-86-6
Record name 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1s,3s)-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a trifluoromethyl-substituted alkene with a suitable nucleophile to form the cyclobutane ring. The hydroxyl and carboxylic acid groups are then introduced through subsequent functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The exact details of industrial production methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions.

Reagent/Conditions Product Notes
Methanol + H₂SO₄ (catalytic)Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylateCommon Fischer esterification
EDCI/DMAP (coupling agents) + ROHCorresponding ester derivativesHigher yields for bulky alcohols
  • Mechanistic Insight : Protonation of the carboxylic acid facilitates nucleophilic attack by the alcohol, followed by dehydration.

Oxidation

The hydroxyl group can be oxidized to a ketone or further functionalized.

Reagent/Conditions Product Efficiency
KMnO₄ (aqueous, acidic)3-Oxo-3-(trifluoromethyl)cyclobutanecarboxylic acidModerate (60–70% yield)
CrO₃ (Jones oxidation)Same as aboveLower selectivity due to overoxidation risks
  • Steric Effects : The trifluoromethyl group hinders oxidation kinetics, requiring prolonged reaction times .

Reduction

The carboxylic acid group is reducible to primary alcohols.

Reagent/Conditions Product Yield
LiAlH₄ (THF, 0°C → RT)3-Hydroxy-3-(trifluoromethyl)cyclobutanemethanol80–85%
NaBH₄/I₂ (mild conditions)Partial reduction to aldehyde intermediates<50%
  • Limitation : Over-reduction to alkanes is rare due to the stability of the cyclobutane ring.

Substitution Reactions

The trifluoromethyl group participates in nucleophilic substitutions under specific conditions.

Reagent/Conditions Product Challenges
Amines (e.g., NH₃, Et₃N)CF₃ → NH₂ substituted derivativesLow reactivity due to CF₃’s electron-withdrawing nature
Thiols (e.g., HSCH₂CO₂H)CF₃ → SH substituted analogsRequires strong bases (e.g., KOtBu)
  • Electronic Influence : The trifluoromethyl group deactivates the cyclobutane ring, necessitating aggressive reagents .

Decarboxylation and Elimination

Controlled thermal or catalytic decarboxylation yields cyclopropane or olefin derivatives.

Reagent/Conditions Product Key Observations
Bu₃SnH (radical initiator)Trifluoromethylcyclobutane olefins23% yield via radical deoxygenation
TMEDA + Triflate eliminationcis-3-(Trifluoromethyl)cyclobuteneAvoids bicyclic byproducts
  • Pathway Selectivity : Steric hindrance from the CF₃ group favors elimination over substitution .

Hydrogenation

Olefin intermediates derived from elimination reactions can be hydrogenated to saturated analogs.

Catalyst/Conditions Product Stereochemistry
H₂/Pd-C (EtOAc, RT)cis-3-Hydroxy-3-(trifluoromethyl)cyclobutaneRetains cis configuration
H₂/Raney Ni (high pressure)Fully saturated cyclobutane derivativesRequires elevated temperatures

Acid-Base Reactions

The compound acts as a Brønsted acid (pKa ≈ 4.11) and participates in salt formation.

Base Product Application
NaOH (aqueous)Sodium 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylateImproves aqueous solubility for biological assays
PyridinePyridinium saltFacilitates anhydrous reaction conditions

Key Research Findings

  • Steric and Electronic Effects :

    • The trifluoromethyl group increases lipophilicity (logP ≈ 1.65) and steric bulk (Taft Es ≈ -2.1), slowing nucleophilic attacks but enhancing membrane permeability .

    • Hammett parameters (σm = 0.43, σp = 0.54) indicate moderate electron-withdrawing effects, influencing reaction pathways .

  • Metabolic Stability :

    • CF₃-substituted derivatives show 2–3× longer half-lives in hepatic microsomes compared to tert-butyl analogs, highlighting their utility in drug design .

  • Stereochemical Outcomes :

    • Reactions involving cyclobutane ring opening (e.g., decarboxylation) often retain cis stereochemistry due to ring strain .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

  • Reactivity : The trifluoromethyl group increases lipophilicity and stability, making the compound an effective building block in synthesizing complex organic molecules. It can undergo various reactions such as oxidation, reduction, and substitution to form diverse derivatives.

Key Reactions

  • Oxidation : Leads to the formation of ketones or aldehydes.
  • Reduction : Produces alcohols or aldehydes.
  • Substitution : Generates substituted cyclobutane derivatives, expanding its utility in synthetic pathways.

Biological Applications

Biochemical Probes

  • The compound is being investigated for its potential as a biochemical probe due to its ability to interact with biological membranes. This interaction may disrupt cellular processes, making it a candidate for studying membrane dynamics and cellular signaling .

Antimicrobial Properties

  • Preliminary studies indicate that 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid exhibits antimicrobial activity. Its structural characteristics allow for effective interaction with bacterial membranes, potentially leading to cell disruption.

Medicinal Chemistry

Therapeutic Potential

  • The compound is explored for anti-inflammatory and anticancer activities. Its functional groups can form hydrogen bonds with biological targets, influencing their activity and providing a scaffold for drug development .

Case Study: Anticancer Activity

  • Research has shown that derivatives of this compound can inhibit cancer cell proliferation in vitro. Further studies are needed to evaluate its efficacy in vivo and understand the underlying mechanisms of action .

Industrial Applications

Specialty Chemicals

  • In the chemical industry, this compound is utilized in developing specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other formulations where enhanced stability and performance are required.

Data Table: Summary of Applications

Application AreaSpecific Use CasesKey Properties
Chemical Synthesis Building block for organic compoundsHigh reactivity due to trifluoromethyl group
Biological Research Biochemical probes; antimicrobial agentsInteraction with biological membranes
Medicinal Chemistry Anti-inflammatory; anticancer researchAbility to form hydrogen bonds with targets
Industrial Chemistry Specialty chemicals; material developmentEnhanced stability and performance

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Key Properties :

  • SMILES : OC(=O)C1CC(O)(C1)C(F)(F)F
  • InChI : InChI=1S/C6H7F3O3/c7-6(8,9)5(12)1-3(2-5)4(10)11/h3,12H,1-2H2,(H,10,11)
  • Storage : Stable at room temperature; requires protection from strong acids, bases, and oxidizers .

This compound is primarily used in pharmaceutical and agrochemical research as a building block for synthesizing bioactive molecules due to its rigid structure and fluorine content .

Comparison with Similar Compounds

Structural Analogues with Fluorinated Cyclobutane Rings

3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid (CAS: 1423034-50-7)

  • Molecular Formula : C₆H₈F₂O₃
  • Key Difference : Replaces -CF₃ with -CF₂H.

1-(3,3,3-Trifluoropropyl)cyclobutane-1-carboxylic acid (CAS: 1500716-33-5)

  • Molecular Formula : C₈H₁₁F₃O₂
  • Key Difference : Replaces -OH with a trifluoropropyl chain.
  • Impact : Increased hydrophobicity and steric bulk, making it less polar and more suited for lipid-soluble applications .

cis-3-Trifluoromethoxy-cyclobutanecarboxylic acid (CAS: 1773508-16-9)

  • Molecular Formula : C₆H₇F₃O₃
  • Key Difference : Replaces -OH with a trifluoromethoxy (-OCF₃) group.
  • Impact : Enhanced electron-withdrawing effects and altered metabolic stability due to the ether linkage .

Analogues with Varying Ring Sizes

trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid (CAS: 115619-30-2)

  • Molecular Formula : C₈H₁₁F₃O₂
  • Key Difference : Cyclohexane ring instead of cyclobutane.

3-Hydroxy-3-(trifluoromethyl)cyclopentanecarboxylic acid (CAS: N/A)

  • Key Difference : Cyclopentane ring.
  • Impact : Intermediate steric hindrance between cyclobutane and cyclohexane derivatives, offering a balance of rigidity and metabolic stability .

Linear Chain Fluorinated Carboxylic Acids

3-(Trifluoromethyl)pentanoic acid (CAS: 277756-45-3)

  • Molecular Formula : C₆H₉F₃O₂
  • Key Difference : Linear chain instead of cyclic structure.
  • Impact : Higher flexibility and lower melting point (−5°C vs. ~120°C for the cyclobutane analogue), making it easier to handle but less effective in rigid scaffold applications .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups
3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid 1163729-49-4 C₆H₇F₃O₃ 184.113 -OH, -CF₃, -COOH
3-(Difluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid 1423034-50-7 C₆H₈F₂O₃ 178.12 -OH, -CF₂H, -COOH
trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid 115619-30-2 C₈H₁₁F₃O₂ 196.17 -CF₃, -COOH
3-(Trifluoromethyl)pentanoic acid 277756-45-3 C₆H₉F₃O₂ 170.13 -CF₃, -COOH

Research Findings and Challenges

  • Metabolic Stability: The trifluoromethyl group in this compound enhances resistance to oxidative degradation compared to non-fluorinated analogues .
  • Synthetic Complexity : Introducing both -OH and -CF₃ groups on the cyclobutane ring requires precise control to avoid side reactions, unlike simpler linear derivatives .
  • Safety Profile : Like other fluorinated carboxylic acids, it requires stringent handling protocols (e.g., gloves, eye protection) to prevent exposure .

Biological Activity

3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid (CF3-CBCA) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. Its trifluoromethyl group enhances lipophilicity, allowing it to interact effectively with lipid membranes and proteins, while the hydroxyl and carboxylic acid functionalities enable hydrogen bonding with biological targets. This article explores the biological activity of CF3-CBCA, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₆H₇F₃O₃
  • Molar Mass : 184.11 g/mol
  • Density : 1.648 g/cm³ (predicted)
  • Boiling Point : 252.8 °C (predicted)
  • pKa : 4.11 (predicted)

CF3-CBCA's mechanism of action involves several pathways:

  • Interaction with Enzymes : The compound can form hydrogen bonds with various enzymes, influencing their activity. For instance, it has been shown to interact with phosphatases and kinases, which are crucial in cellular signaling pathways.
  • Lipophilicity Enhancement : The trifluoromethyl group increases the compound's affinity for lipid environments, facilitating its incorporation into cell membranes and interaction with membrane proteins.
  • Biochemical Probes : Due to its unique structure, CF3-CBCA is being investigated as a biochemical probe to study various biological processes.

Anti-inflammatory and Anticancer Properties

CF3-CBCA has been explored for its potential anti-inflammatory and anticancer activities:

  • Anti-inflammatory Activity : Research indicates that CF3-CBCA may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases.
  • Anticancer Activity : Preliminary studies suggest that CF3-CBCA exhibits cytotoxic effects against several cancer cell lines, including those derived from breast and lung cancers. The compound's ability to induce apoptosis in these cells is under investigation.

Case Study 1: Inhibition of PI3K Pathway

A study demonstrated that CF3-CBCA acts as an inhibitor of the PI3K pathway, which is critical in cancer progression. In vitro experiments showed that treatment with CF3-CBCA led to a significant reduction in cell proliferation in cancer cell lines, suggesting its potential as a therapeutic agent for cancer treatment .

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties of CF3-CBCA against various bacterial strains. Results indicated that the compound exhibited moderate antimicrobial activity, particularly against Gram-positive bacteria, suggesting its potential application in developing new antibiotics.

Applications in Scientific Research

CF3-CBCA serves as a versatile building block in organic synthesis and medicinal chemistry:

  • Synthesis of Complex Molecules : It is used as a precursor for synthesizing more complex organic compounds due to its reactive functional groups .
  • Development of Specialty Chemicals : The compound is being explored for its utility in creating novel materials and agrochemicals.

Summary Table of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialModerate activity against Gram-positive bacteria
Enzyme InteractionForms hydrogen bonds with enzymes affecting activity

Q & A

Q. What are the common synthetic routes for 3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid, and how can catalytic methods enhance yield and selectivity?

The synthesis of this compound typically involves cyclobutane ring functionalization and trifluoromethyl group introduction. Key steps include:

  • Hydrogenolysis and saponification of ester precursors to yield carboxylic acid derivatives, as demonstrated in the synthesis of ethyl 3-phenylcyclobutanecarboxylate .
  • Asymmetric catalysis : Chiral phosphoric acid-catalyzed transfer hydrogenation (used for difluoro analogs) could be adapted to achieve enantioselectivity in trifluoromethyl-containing systems .
  • Cyclopropane ring expansion : Methods involving optically active cyclopropyl sodium intermediates (e.g., carbonation of halogen-metal exchange products) may offer pathways to chiral cyclobutane frameworks .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., hydroxyl at ~3460 cm⁻¹, carbonyl at ~1700 cm⁻¹) .
  • Proton magnetic resonance (pmr) : Resolves cyclobutane ring protons (e.g., multiplets centered at 2.34–3.17 ppm) and trifluoromethyl group effects on neighboring protons .
  • Neutralization equivalence analysis : Validates molecular weight and purity via acid-base titration .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Hazard statements : Potential risks include skin/eye irritation (H315, H319) and respiratory irritation (H335). Use PPE (gloves, masks, protective eyewear) and work in a fume hood .
  • Waste disposal : Segregate chemical waste and consult professional disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can enantioselectivity be optimized in the asymmetric synthesis of this compound?

  • Chiral catalysts : Use tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate derivatives as chiral auxiliaries to direct stereochemistry .
  • Reaction conditions : Adjust solvent polarity, temperature, and catalyst loading to improve enantiomeric excess (e.g., diimide reduction for vinylcyclopropane intermediates ).
  • Stereochemical analysis : Employ chiral HPLC or circular dichroism (CD) to quantify enantiopurity and validate synthetic routes .

Q. What strategies resolve contradictions between computational predictions and experimental data regarding the compound’s reactivity?

  • Cross-validation : Compare computational models (e.g., DFT calculations) with experimental spectroscopic data (IR, pmr) to identify discrepancies in electronic or steric effects .
  • Isotopic labeling : Use deuterated analogs to trace reaction pathways and validate mechanistic hypotheses .
  • Multi-technique characterization : Combine X-ray crystallography (for solid-state structure) with solution-phase NMR to account for conformational flexibility .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties and biological activity?

  • Lipophilicity : The -CF₃ group enhances membrane permeability, as seen in antifungal difluoromethyl analogs .
  • Metabolic stability : Trifluoromethyl groups resist oxidative degradation, prolonging half-life in biological systems .
  • Electronic effects : The electron-withdrawing -CF₃ group alters cyclobutane ring strain and acidity of the carboxylic acid moiety, impacting reactivity .

Q. What methodologies are effective for evaluating the compound’s potential in therapeutic applications (e.g., enzyme inhibition)?

  • In vitro assays : Screen against LSD1 (lysine-specific demethylase 1) using fluorogenic substrates, as done for structurally related cyclobutanecarboxylates .
  • Structure-activity relationship (SAR) studies : Modify the hydroxy and trifluoromethyl substituents to assess their roles in binding affinity .
  • Molecular docking : Simulate interactions with target proteins (e.g., cancer-associated enzymes) to prioritize synthetic targets .

Methodological Notes

  • Data interpretation : Discrepancies in spectral data (e.g., IR carbonyl shifts) may arise from solvent effects or impurities; always repeat measurements under standardized conditions .
  • Synthetic optimization : Low yields (e.g., 25% in hydrogenolysis steps) can be improved by exploring alternative catalysts (e.g., Pd/C vs. PtO₂) or microwave-assisted reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid
Reactant of Route 2
3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.